

Application Notes and Protocols for High-Throughput Screening of PARP Inhibitors

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Compound of Interest

Compound Name: ADP-ribose

Cat. No.: B1212986

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Introduction

Poly(**ADP-ribose**) polymerases (PARPs) are a family of enzymes critical to a variety of cellular processes, most notably DNA repair and the maintenance of genomic stability. The therapeutic potential of targeting PARP enzymes, particularly PARP1 and PARP2, has been realized with the clinical success of PARP inhibitors in the treatment of cancers with deficiencies in the homologous recombination repair pathway, such as those with BRCA1/2 mutations. High-throughput screening (HTS) is a cornerstone of drug discovery efforts to identify and characterize novel PARP inhibitors. These application notes provide an overview of common HTS assays, detailed experimental protocols, and key performance data to guide researchers in this field.

Data Presentation

Table 1: Inhibitory Potency (IC₅₀) of Selected PARP Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several well-characterized PARP inhibitors against PARP1 and PARP2. These values were determined using various in vitro assays and demonstrate the varying potency and selectivity of these compounds.

Inhibitor	PARP1 IC50 (nM)	PARP2 IC50 (nM)	Assay Type(s)
Olaparib	~1-5	~1-2	Enzymatic, Cell-based
Rucaparib	~1	~1	Enzymatic
Talazoparib	~0.5-1	~0.2	Enzymatic
Niraparib	~2-4	~2	Enzymatic
Veliparib	~2-5	~2-4	Enzymatic

Note: IC50 values can vary depending on the specific assay conditions, including substrate concentrations and enzyme preparation.

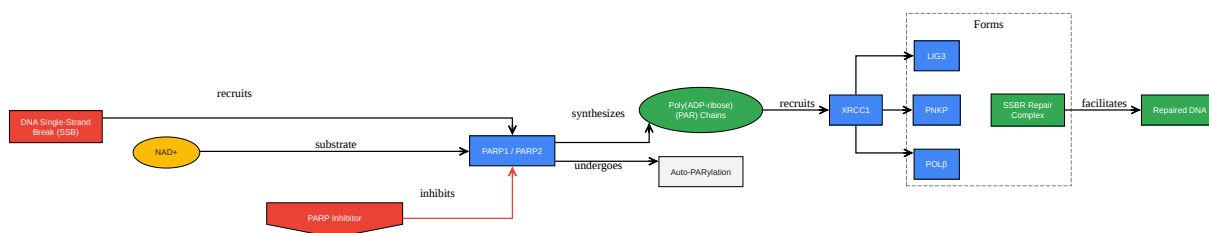
Table 2: HTS Assay Performance Metrics (Z'-Factor)

The Z'-factor is a statistical measure of the quality of an HTS assay, reflecting the separation between the signals of the positive and negative controls. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.

Assay Type	Target	Reported Z'-Factor	Reference
Fluorescence Polarization (FP)	PARP1	0.73 - 0.76	[1]
Transcreener® (FP/TR-FRET)	PARP1/PARP2	> 0.8	[2]
AlphaLISA	PRMT5	0.7	[3]
TR-FRET	14-3-3 Protein Interaction	> 0.7	[4] [5]

Signaling Pathway

The following diagram illustrates the central role of PARP1 and PARP2 in the DNA single-strand break repair (SSBR) pathway.

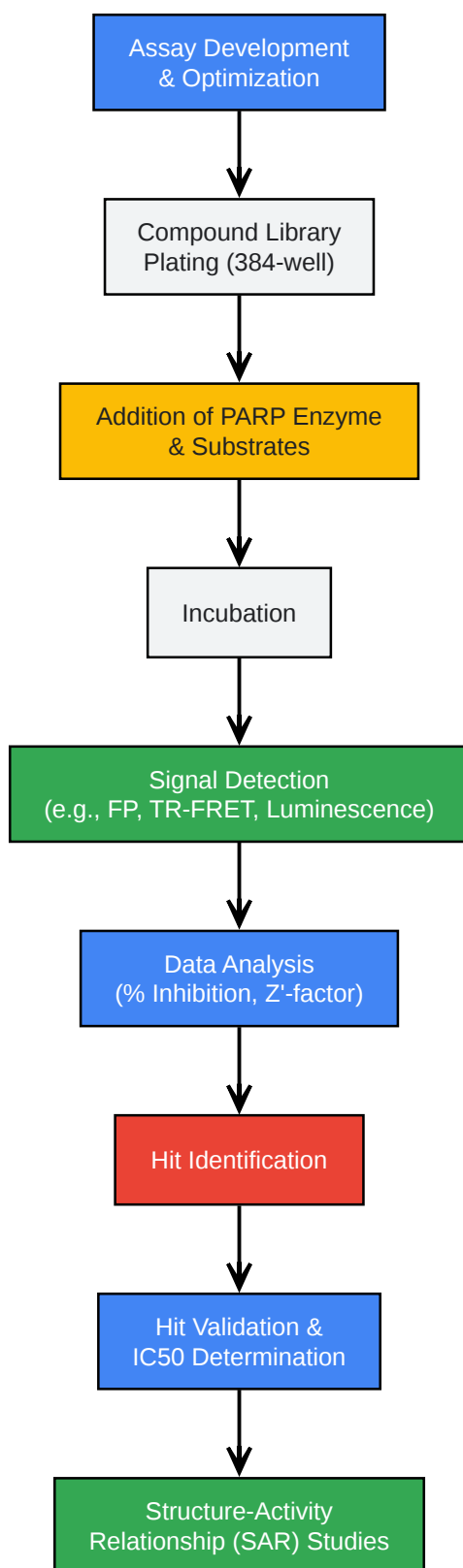


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PARP1/2 Signaling in DNA Single-Strand Break Repair.

Experimental Workflow

A generalized workflow for a high-throughput screening campaign to identify PARP inhibitors is depicted below. This workflow is adaptable to various assay formats.



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General HTS workflow for PARP inhibitor discovery.

Experimental Protocols

Protocol 1: Homogeneous Fluorescence Polarization (FP) Assay

This protocol describes a competitive binding assay in a 384-well format.

Materials:

- Recombinant human PARP1 or PARP2 enzyme
- Fluorescently labeled PARP inhibitor tracer
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM MgCl₂, 0.1% (v/v) Triton X-100, 1 mM DTT
- Test compounds dissolved in 100% DMSO
- Known PARP inhibitor (e.g., Olaparib) for positive control
- 384-well, low-volume, black, round-bottom plates
- Microplate reader capable of measuring fluorescence polarization

Methodology:

- Compound Plating:
 - Dispense 50 nL of test compounds and controls (dissolved in 100% DMSO) into the wells of the 384-well plate.
 - For negative controls (0% inhibition), dispense 50 nL of 100% DMSO.
 - For positive controls (100% inhibition), dispense 50 nL of a saturating concentration of a known PARP inhibitor.
- Reagent Preparation:

- Prepare a 2X solution of PARP enzyme in Assay Buffer. The final concentration should be optimized to produce a stable and robust FP signal.
- Prepare a 2X solution of the fluorescent tracer in Assay Buffer. The final concentration should be at or below its K_d for the PARP enzyme.
- Assay Procedure:
 - Add 5 μ L of the 2X PARP enzyme solution to each well of the compound-plated 384-well plate.
 - Incubate for 15 minutes at room temperature.
 - Add 5 μ L of the 2X fluorescent tracer solution to all wells.
 - Incubate for 60 minutes at room temperature, protected from light.
- Data Acquisition and Analysis:
 - Measure the fluorescence polarization on a suitable plate reader.
 - Calculate the percent inhibition for each test compound using the following formula: % Inhibition = $100 * (1 - (\text{Signal_compound} - \text{Signal_min}) / (\text{Signal_max} - \text{Signal_min}))$ where Signal_compound is the FP signal in the presence of the test compound, Signal_max is the average FP signal of the negative control (DMSO), and Signal_min is the average FP signal of the positive control.
 - Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).

Protocol 2: AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)

This protocol outlines a method to measure the enzymatic activity of PARP through the detection of poly(ADP-ribosyl)ated (PARylated) histone.

Materials:

- Recombinant human PARP1 or PARP2 enzyme

- Biotinylated histone H1
- NAD⁺
- AlphaLISA Acceptor beads conjugated to an anti-PAR antibody
- AlphaLISA Streptavidin-coated Donor beads
- AlphaLISA Assay Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM NaCl, 20 mM MgCl₂, 0.01% (v/v) Tween-20
- Test compounds dissolved in 100% DMSO
- Known PARP inhibitor for positive control
- 384-well, white, opaque microplates
- Microplate reader capable of AlphaLISA detection

Methodology:

- Compound Plating:
 - Dispense 50 nL of test compounds and controls into the wells of the 384-well plate as described in Protocol 1.
- Enzymatic Reaction:
 - Prepare a reaction mixture containing PARP enzyme, biotinylated histone H1, and NAD⁺ in AlphaLISA Assay Buffer.
 - Add 5 µL of the reaction mixture to each well.
 - Incubate for 60 minutes at 30°C to allow for PARylation.
- Detection:
 - Prepare a detection mixture containing the anti-PAR Acceptor beads and Streptavidin Donor beads in AlphaLISA Assay Buffer.

- Add 5 μ L of the detection mixture to each well.
- Incubate for 60 minutes at room temperature in the dark.
- Data Acquisition and Analysis:
 - Read the AlphaLISA signal on a compatible plate reader.
 - Calculate the percent inhibition as described in Protocol 1, where a decrease in signal indicates inhibition of PARP activity.
 - Identify hits based on a predefined inhibition threshold.

Protocol 3: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay

This protocol details a homogeneous assay to measure PARP activity by detecting the PARylation of a biotinylated substrate.

Materials:

- Recombinant human PARP1 or PARP2 enzyme
- Biotinylated PARP substrate (e.g., histone)
- NAD⁺
- Europium-labeled anti-PAR antibody (Donor)
- Streptavidin-Allophycocyanin (APC) conjugate (Acceptor)
- TR-FRET Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 0.1% (w/v) BSA, 0.01% (v/v) Triton X-100, 1 mM DTT
- Test compounds dissolved in 100% DMSO
- Known PARP inhibitor for positive control
- 384-well, low-volume, black plates

- TR-FRET compatible microplate reader

Methodology:

- Compound Plating:
 - Dispense 50 nL of test compounds and controls into the wells of the 384-well plate.
- Enzymatic Reaction:
 - Prepare a reaction mixture containing PARP enzyme, biotinylated substrate, and NAD⁺ in TR-FRET Assay Buffer.
 - Add 5 µL of the reaction mixture to each well.
 - Incubate for 60 minutes at room temperature.
- Detection:
 - Prepare a detection mixture containing the Europium-labeled anti-PAR antibody and Streptavidin-APC in TR-FRET Assay Buffer.
 - Add 5 µL of the detection mixture to each well.
 - Incubate for 60 minutes at room temperature, protected from light.
- Data Acquisition and Analysis:
 - Measure the time-resolved fluorescence at the appropriate emission wavelengths for the donor and acceptor.
 - Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
 - Calculate the percent inhibition based on the TR-FRET ratio, where a decrease in the ratio indicates inhibition.
 - Identify hits based on a predefined inhibition threshold.

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